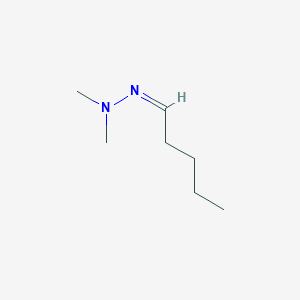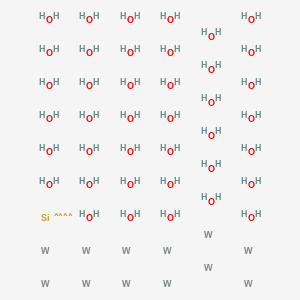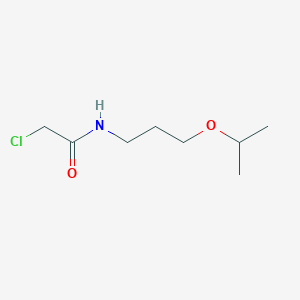
(E)-7-phenylhept-2-en-4,6-diyn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-7-phenylhept-2-en-4,6-diyn-1-ol is a polyacetylene compound known for its unique structure and properties. It has been identified as a repellent against isopod pests, particularly from the root of the plant Bidens pilosa . The compound’s structure features a seven-carbon chain with a phenyl group and a hydroxyl group, contributing to its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-7-phenylhept-2-en-4,6-diyn-1-ol can be achieved through various methods. One common approach involves the Pd-catalyzed reaction of terminal alkynes with 1,1-dichloroethylene, followed by elimination reactions . This method allows for the selective formation of unsymmetrically substituted conjugated diynes.
Industrial Production Methods: Industrial production of this compound is not widely documented. the extraction from natural sources, such as the root of Bidens pilosa, has been explored. The crude extract shows strong repellent activity, and the isolated compound requires higher doses to achieve similar effects .
Analyse Chemischer Reaktionen
Types of Reactions: (E)-7-phenylhept-2-en-4,6-diyn-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group and the conjugated diyne system makes it reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(E)-7-phenylhept-2-en-4,6-diyn-1-ol has several scientific research applications:
Chemistry: It is studied for its unique structure and reactivity, contributing to the understanding of polyacetylene compounds.
Biology: The compound’s repellent properties make it a subject of interest in pest control research.
Medicine: While not extensively documented, its biological activity suggests potential medicinal applications.
Industry: Its use as a repellent can be explored in agricultural and pest management industries.
Wirkmechanismus
The mechanism by which (E)-7-phenylhept-2-en-4,6-diyn-1-ol exerts its repellent effects involves its interaction with the sensory receptors of pests. The presence of the hydroxyl group and the aromatic ring at both ends of the seven-carbon chain is crucial for its activity . These structural features likely interfere with the normal sensory processes of pests, leading to repellent behavior.
Vergleich Mit ähnlichen Verbindungen
- 1-Hydroxy-7-phenylhept-2-ene-4,6-diyne
- 2-Heptene-4,6-diyn-1-ol, 7-phenyl-
Comparison: Compared to similar compounds, (E)-7-phenylhept-2-en-4,6-diyn-1-ol stands out due to its strong repellent activity and the specific structural features that contribute to this property. The presence of both a hydroxyl group and an aromatic ring at the ends of the carbon chain is unique and essential for its effectiveness .
Eigenschaften
CAS-Nummer |
13641-62-8 |
|---|---|
Molekularformel |
C13H10O |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
(E)-7-phenylhept-2-en-4,6-diyn-1-ol |
InChI |
InChI=1S/C13H10O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h3-4,6-8,10-11,14H,12H2/b8-3+ |
InChI-Schlüssel |
ZCVJXGJSBVZTMM-FPYGCLRLSA-N |
SMILES |
C1=CC=C(C=C1)C#CC#CC=CCO |
Isomerische SMILES |
C1=CC=C(C=C1)C#CC#C/C=C/CO |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC#CC=CCO |
Synonyme |
7-PHENYL-4,6-DIYN-HEPT-2-EN-1-OL |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















